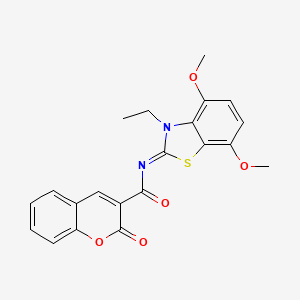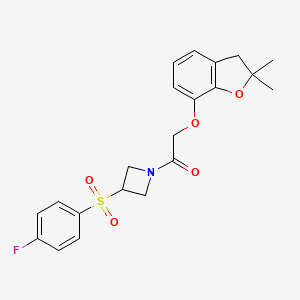
(5-Methylpyridin-3-yl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methylpyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H8BNO2 . It is a solid substance that appears white to pale brown in color .
Synthesis Analysis
The synthesis of borinic acids, which include “(5-Methylpyridin-3-yl)boronic acid hydrochloride”, often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A metal-free one-pot synthesis of tetracoordinated borinic acids has also been reported .Molecular Structure Analysis
The molecular structure of “(5-Methylpyridin-3-yl)boronic acid hydrochloride” is represented by the SMILES stringCc1cncc(c1)B(O)O . The InChI key for this compound is REONQWGHSQHTAC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(5-Methylpyridin-3-yl)boronic acid hydrochloride” is a solid substance that appears white to pale brown in color . It has a molecular weight of 136.94 .Scientific Research Applications
Suzuki-Miyaura Coupling
Boronic acids, including 5-Methylpyridine-3-boronic acid hydrochloride , are widely used in Suzuki-Miyaura coupling reactions. This application benefits from the mild and functional group tolerant reaction conditions, the stability and ease of preparation of organoboron reagents, and their environmentally benign nature .
Catalytic Protodeboronation
In research, boronic acids can undergo protodeboronation, which is useful in the synthesis of complex organic molecules. This process can be catalyzed to achieve specific product yields and diastereoselectivity .
Sensing Applications
Boronic acids have unique interactions with cis-diols, making them suitable for sensing applications. They can be used in the development of sensor molecules with improved selectivity towards specific analytes .
Safety and Hazards
Future Directions
While specific future directions for “(5-Methylpyridin-3-yl)boronic acid hydrochloride” are not explicitly mentioned in the search results, borinic acids, in general, are considered a mainstay in modern organic chemistry and are used in numerous fields including catalysis, materials science, biology, and imaging .
Mechanism of Action
Target of Action
5-Methylpyridine-3-boronic acid hydrochloride is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as 5-Methylpyridine-3-boronic acid hydrochloride) transfers an organic group to the palladium catalyst . This is a key step in the Suzuki-Miyaura cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 5-Methylpyridine-3-boronic acid hydrochloride, is a crucial pathway in organic synthesis . This reaction allows for the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Result of Action
The result of the action of 5-Methylpyridine-3-boronic acid hydrochloride is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including many that are of interest in pharmaceutical research .
Action Environment
The efficacy and stability of 5-Methylpyridine-3-boronic acid hydrochloride can be influenced by various environmental factors. These include the reaction conditions (such as temperature and solvent), the presence of a suitable palladium catalyst, and the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .
properties
IUPAC Name |
(5-methylpyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4,9-10H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJSTQFYVPRHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-3-yl)boronic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-phenyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356400.png)
![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)
![5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2356403.png)
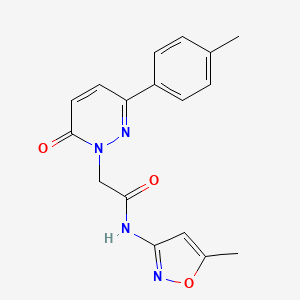
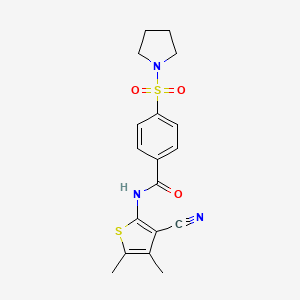
![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)


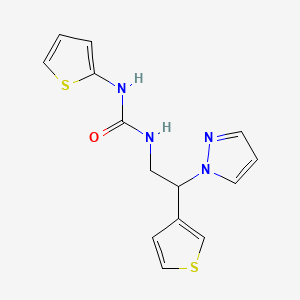
![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)

